REACTION_CXSMILES
|
[OH-].[NH4+:2].[CH2:3]([CH:5]([CH2:8][CH3:9])[CH:6]=O)[CH3:4]>>[CH2:3]([C:5](=[CH:6][N:2]=[CH:6][CH:5]([CH2:8][CH3:9])[CH2:3][CH3:4])[CH2:8][CH3:9])[CH3:4] |f:0.1|
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
215 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C=O)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the heterogeneous mixture was stirred for 18 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting organic layer was separated
|
Type
|
CUSTOM
|
Details
|
after drying
|
Type
|
DISTILLATION
|
Details
|
slowly distilled at atmospheric pressure
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CC)=CN=CC(CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 148.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |